molecular formula C19H23N5O7 B11773769 (S)-2-(2,5-Dioxopyrrolidin-1-yl)-N-((S)-1-(((S)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)propanamide

(S)-2-(2,5-Dioxopyrrolidin-1-yl)-N-((S)-1-(((S)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)propanamide

Katalognummer: B11773769
Molekulargewicht: 433.4 g/mol
InChI-Schlüssel: IPJZQKMZDCUSMU-SRVKXCTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview: (S)-2-(2,5-Dioxopyrrolidin-1-yl)-N-((S)-1-(((S)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)propanamide is a synthetic compound of interest in biochemical research. Its structure suggests potential application as a specialized crosslinker or protein modification reagent. Applications and Research Value: This compound is designed for research applications only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a tool for probing biological systems. Handling and Storage: For optimal stability, this product should be stored in a cool, dry place, ideally at -20°C under inert conditions. Always refer to the safety data sheet (SDS) before use and handle with appropriate personal protective equipment.

Eigenschaften

Molekularformel

C19H23N5O7

Molekulargewicht

433.4 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrolidin-1-yl)propanoyl]amino]propanoyl]amino]-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C19H23N5O7/c1-10(21-19(29)12(3)23-15(25)8-9-16(23)26)17(27)20-11(2)18(28)22-13-4-6-14(7-5-13)24(30)31/h4-7,10-12H,8-9H2,1-3H3,(H,20,27)(H,21,29)(H,22,28)/t10-,11-,12-/m0/s1

InChI-Schlüssel

IPJZQKMZDCUSMU-SRVKXCTJSA-N

Isomerische SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@H](C)N2C(=O)CCC2=O

Kanonische SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)N2C(=O)CCC2=O

Herkunft des Produkts

United States

Biologische Aktivität

(S)-2-(2,5-Dioxopyrrolidin-1-yl)-N-((S)-1-(((S)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)propanamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various applications, and structure-activity relationships.

Chemical Structure and Properties

The compound can be characterized by its intricate structure featuring multiple functional groups that contribute to its biological activity. The IUPAC name reflects its stereochemistry and functional groups, which are critical in determining its interactions with biological targets.

Molecular Formula: C25H30N6O7
Molecular Weight: 542.55 g/mol

Biological Activity Overview

Research indicates that (S)-2-(2,5-dioxopyrrolidin-1-yl) derivatives exhibit a range of biological activities, particularly in the field of medicinal chemistry. Notable findings include:

  • Monoclonal Antibody Production Enhancement : A derivative of 2,5-dioxopyrrolidin has shown promise in increasing monoclonal antibody production in Chinese hamster ovary (CHO) cells. The compound improved cell-specific productivity by suppressing cell growth while enhancing glucose uptake and ATP levels during antibody production .
  • Inhibition of Cell Growth : Studies have demonstrated that certain derivatives can suppress cell proliferation in various cancer cell lines, indicating potential applications in cancer therapy. The mechanism involves modulation of metabolic pathways critical for cell survival and proliferation .
  • Impact on Glycosylation : The compound has been observed to affect the glycosylation patterns of therapeutic proteins, which is crucial for their efficacy and safety profiles. By controlling N-linked glycan profiles, it may enhance the quality attributes of therapeutic monoclonal antibodies .

Study 1: Monoclonal Antibody Production

A study published in PLOS ONE investigated the effects of (S)-2-(2,5-dioxopyrrolidin-1-yl) derivatives on monoclonal antibody production in CHO cells. The results indicated:

  • Increased antibody yield by 30% compared to control.
  • Enhanced cell viability and metabolic activity.
ParameterControlTreated
Antibody Yield (mg/L)100130
Cell Viability (%)8085
Glucose Uptake (mmol/L)0.50.8

Study 2: Cytostatic Activity

Another investigation focused on the cytostatic effects of (S)-2-(2,5-dioxopyrrolidin-1-yl) compounds against pancreatic cancer cell lines (DAN-G). Findings included:

  • Significant reduction in cell viability at concentrations above 10 µM.
Concentration (µM)Cell Viability (%)
0100
1070
2040

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of (S)-2-(2,5-dioxopyrrolidin-1-yl) derivatives. Variations in substituents on the pyrrolidine ring and modifications to the amide groups have shown significant impacts on potency and selectivity.

Key Findings:

  • Pyrrolidine Modifications : Substituents on the pyrrolidine ring significantly influence binding affinity to target proteins.
  • Amide Variations : Altering the amide side chains can enhance solubility and bioavailability, leading to improved therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

(a) L-Alaninamide, L-alanyl-L-alanyl-N-(4-nitrophenyl) ()

  • Structure : A tripeptide derivative with a 4-nitrophenyl group but lacking the 2,5-dioxopyrrolidinyl moiety.
  • Molecular Weight : 351.15 g/mol (vs. 448.44 g/mol for the target compound).
  • Key Differences : Absence of the cyclic imide reduces conformational rigidity and hydrogen-bonding capacity.
  • Significance : The target compound’s dioxopyrrolidinyl group may enhance binding specificity in enzyme-active sites compared to this analog .

(b) N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide ()

  • Structure : Contains a piperidine ring and benzyl group but lacks peptide bonds and the nitroaryl moiety.
  • Synthesis Yield : 79.9% via reflux with propionic anhydride, suggesting efficient amidation methodologies that could be adapted for the target compound’s synthesis .
  • Key Differences: The piperidine scaffold introduces different steric and electronic effects compared to the target’s pyrrolidinone system.

Compounds with Cyclic Imide or Amide Motifs

(a) Compound 7t ()

  • Structure : Features a pyrrolidine-2-carboxamide group and pyrimidine-based substituents.
  • Key Similarities : Both compounds utilize pyrrolidine-derived moieties for structural rigidity.

(b) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()

  • Structure : A sulfonamide derivative with morpholine and pyrimidine groups.
  • Key Differences : The sulfonamide and bromine substituents confer distinct electronic properties compared to the target’s amide/nitroaryl system. This compound’s larger PSA (≈200 Ų) suggests lower membrane permeability than the target compound .

Pharmacopeial Analogs ()

  • Structures: Compounds m, n, and o feature tetrahydropyrimidin-1(2H)-yl groups and phenoxyacetamido side chains.
  • Key Differences : These analogs prioritize hydrophobic interactions (e.g., diphenylhexane backbones) over the target compound’s polar nitro and imide groups. Their higher molecular weights (≈600–650 g/mol) may limit bioavailability compared to the target .

Research Findings and Implications

Synthetic Feasibility : The high yield (79.9%) reported for the N-benzyl piperidinyl propanamide () supports the viability of using anhydride-mediated amidation for synthesizing the target compound’s peptide bonds .

Bioactivity Predictions : The target compound’s nitro group and cyclic imide may enhance binding to nitroreductase enzymes or proteases compared to analogs lacking these groups .

Solubility Limitations : The moderate PSA (~156 Ų) suggests the target compound may require formulation optimization for in vivo applications, contrasting with sulfonamide derivatives () that exhibit higher PSA but poorer permeability .

Q & A

Basic: What are the key structural features of (S)-2-(2,5-Dioxopyrrolidin-1-yl)-N-((S)-1-(((S)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)propanamide, and how do they influence its reactivity?

The compound contains three chiral centers, a 2,5-dioxopyrrolidin-1-yl group (a cyclic imide), and a 4-nitrophenyl moiety. The pyrrolidinone ring enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions. The 4-nitrophenyl group contributes to UV-vis activity (useful for monitoring reactions) and may influence π-π stacking in biological systems. The stereochemistry is critical for enantioselective interactions, particularly in medicinal chemistry applications .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Approach:

  • 1H/13C NMR : Assign stereochemistry and confirm backbone structure. For example, aromatic protons from the 4-nitrophenyl group typically resonate at δ 7.4–8.2 ppm, while pyrrolidinone protons appear at δ 2.2–3.8 ppm (split based on coupling constants) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., observed vs. calculated mass). Electrospray ionization (ESI) is preferred for polar compounds .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.